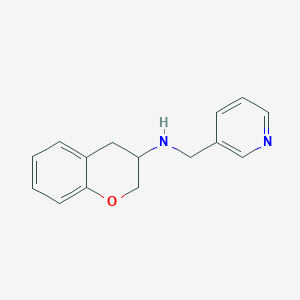![molecular formula C21H28N4O B3818046 N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B3818046.png)
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide
Vue d'ensemble
Description
N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Mécanisme D'action
CPP acts as a selective antagonist of the N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade of calcium influx leads to a reduction in the excitatory neurotransmission mediated by the this compound receptor. The this compound receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory formation.
Biochemical and Physiological Effects:
The blockade of the this compound receptor by CPP has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the release of glutamate, a neurotransmitter that is involved in excitatory neurotransmission. CPP has also been shown to decrease the levels of oxidative stress and inflammation in animal models of neurodegenerative diseases. In addition, CPP has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPP in lab experiments is its selectivity for the N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide receptor. This selectivity allows for the specific targeting of the receptor without affecting other glutamate receptors. However, one of the limitations of using CPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving CPP. One area of research could focus on the development of more potent and selective N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide receptor antagonists. Another area of research could investigate the potential therapeutic applications of CPP in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research could explore the role of the this compound receptor in other physiological processes such as pain perception and addiction.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury. CPP has also been investigated as a potential treatment for depression, anxiety, and schizophrenia. In addition, CPP has been used in research to study the role of the N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(4-pyridinyl)propanamide receptor in synaptic plasticity and memory formation.
Propriétés
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-25(19-7-3-2-4-8-19)21-18(6-5-13-23-21)16-24-20(26)10-9-17-11-14-22-15-12-17/h5-6,11-15,19H,2-4,7-10,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTJPDUKGGCROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]-2-(1-isopropyl-3-oxopiperazin-2-yl)acetamide](/img/structure/B3817980.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3817983.png)
![(2R*,6S*)-4-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B3817993.png)
![2-isopropyl-N,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B3817996.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}(2-thienyl)methanol](/img/structure/B3818003.png)

![2-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3818026.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[4-(6-oxo-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide](/img/structure/B3818029.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-[(3-methoxyphenyl)amino]butanamide](/img/structure/B3818032.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B3818040.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyridinamine](/img/structure/B3818045.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]malonamide](/img/structure/B3818059.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3818062.png)
